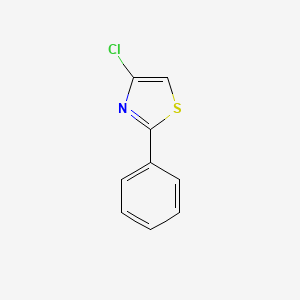

4-Chloro(phenyl)thiazole

Description

Overview of the Thiazole (B1198619) Ring System in Contemporary Chemical Research

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern chemical research. wjrr.org This structural motif is found in a wide array of natural products, including Vitamin B1 (thiamine), and serves as a fundamental building block in the synthesis of numerous biologically active compounds. researchgate.netscirp.org The aromaticity of the thiazole ring, arising from the delocalization of pi (π) electrons, imparts unique chemical reactivity and allows for diverse substitutions at its various positions. nih.govanalis.com.my This versatility has made the thiazole scaffold a subject of extensive study, leading to the development of novel synthetic methodologies and a deeper understanding of its structure-activity relationships. analis.com.my Researchers are continually exploring new ways to functionalize the thiazole ring to create molecules with tailored properties for applications ranging from materials science to medicinal chemistry. ontosight.ai

Foundational Role of Thiazole Derivatives as Privileged Scaffolds in Medicinal Chemistry

In the realm of medicinal chemistry, thiazole derivatives are recognized as "privileged scaffolds," a term that highlights their recurring presence in a multitude of pharmacologically important molecules. researchgate.net This privileged status is attributed to the thiazole ring's ability to engage in various biological interactions, often serving as a key pharmacophore that binds to specific targets like enzymes and receptors. nih.gov The structural framework of thiazole allows for the strategic placement of different functional groups, enabling chemists to fine-tune the pharmacological profile of a molecule to enhance its potency and selectivity. nih.gov Consequently, thiazole derivatives have been successfully incorporated into drugs with a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, antiviral, anticancer, and antifungal agents. nih.govmdpi.comnih.gov The ongoing investigation of thiazole-based compounds continues to yield promising new drug candidates for a variety of diseases. nih.gov

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H6ClNS |

|---|---|

Molecular Weight |

195.67 g/mol |

IUPAC Name |

4-chloro-2-phenyl-1,3-thiazole |

InChI |

InChI=1S/C9H6ClNS/c10-8-6-12-9(11-8)7-4-2-1-3-5-7/h1-6H |

InChI Key |

ZGTKMQPVIJKNNM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CS2)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Chloro Phenyl Thiazole and Its Derivatives

Strategic Approaches to Thiazole (B1198619) Ring Construction

The formation of the thiazole ring is a fundamental step in the synthesis of 4-chloro(phenyl)thiazole. Several named reactions have been established for this purpose, each with its own set of advantages and limitations. Modern adaptations continue to improve the efficiency and applicability of these classical methods.

The Hantzsch thiazole synthesis, first reported in 1887, is a cornerstone in the synthesis of thiazole derivatives. The classical approach involves the condensation reaction between an α-haloketone and a thioamide. This method is known for its reliability and the wide availability of starting materials. The reaction typically proceeds by an initial S-alkylation of the thioamide with the α-haloketone, followed by cyclization and dehydration to afford the thiazole ring.

Modern adaptations of the Hantzsch synthesis have focused on improving yields, reducing reaction times, and employing more environmentally friendly conditions. These modifications often involve the use of catalysts, alternative energy sources like microwave irradiation, or solid-phase synthesis techniques. For instance, the use of a catalytic amount of base can facilitate the reaction, while solid-supported reagents can simplify product purification.

The Cook-Heilbron synthesis provides an alternative route to thiazoles, particularly 2-aminothiazoles. This method involves the reaction of an α-acylamino nitrile with a source of hydrogen sulfide, such as phosphorus pentasulfide or Lawesson's reagent. The reaction proceeds through a thioamide intermediate, which then undergoes cyclization.

Alternative cyclization pathways to the thiazole ring have also been explored. These can include intramolecular cyclizations of appropriately functionalized precursors or cycloaddition reactions. For example, the reaction of vinyl azides with thioaldehydes or thioketones can lead to the formation of thiazole derivatives through a [3+2] cycloaddition, although this is a less common approach.

The Gabriel thiazole synthesis is another classical method that involves the reaction of an α-acylaminoketone with a phosphorus pentasulfide. This reaction is particularly useful for the synthesis of 2,4-disubstituted thiazoles. The mechanism involves the conversion of the ketone to a thioketone, followed by cyclization and dehydration. The choice of starting materials allows for significant diversity in the substituents at the 2 and 4 positions of the thiazole ring.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions. In the context of thiazole synthesis, microwave irradiation has been shown to significantly reduce reaction times and, in some cases, improve product yields compared to conventional heating methods. The Hantzsch synthesis, in particular, has been successfully adapted to microwave conditions, allowing for the rapid and efficient preparation of a wide range of thiazole derivatives. This technique is especially valuable for high-throughput synthesis in drug discovery programs.

| Reaction | Conditions | Reaction Time | Yield |

| Hantzsch Synthesis | Conventional Heating | Several hours | Moderate to Good |

| Hantzsch Synthesis | Microwave Irradiation | Minutes | Good to Excellent |

This table provides a general comparison and specific outcomes can vary based on substrates and reaction conditions.

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Chemoenzymatic approaches, which combine chemical and enzymatic steps, offer a promising avenue for the synthesis of thiazoles. For example, enzymes can be used to generate chiral precursors, which can then be converted to enantiomerically pure thiazole derivatives through chemical synthesis.

Targeted Synthesis of the this compound Core Structure

The specific synthesis of the this compound core structure requires careful selection of starting materials that incorporate the desired chloro and phenyl substituents.

One common strategy involves the use of a substituted α-haloketone in a Hantzsch-type synthesis. For the synthesis of a 4-(chlorophenyl)thiazole, a 2-halo-1-(chlorophenyl)ethanone would be reacted with a thioamide. The position of the chloro group on the phenyl ring can be varied by selecting the appropriate starting ketone.

Alternatively, the chloro substituent can be introduced at a later stage of the synthesis through electrophilic chlorination of a pre-formed phenylthiazole ring. However, this approach may suffer from issues with regioselectivity, leading to a mixture of products.

A study on the synthesis of novel 1,3-thiazole derivatives as potential antimicrobial agents reported the synthesis of various 2-amino-4-(substituted phenyl)thiazoles. This was achieved through the reaction of substituted acetophenones with thiourea (B124793) in the presence of an oxidizing agent. This general approach can be adapted for the synthesis of 4-(chlorophenyl)thiazoles.

Another relevant synthetic route involves the reaction of phenacyl halides with thiourea to yield 2-amino-4-phenylthiazole (B127512) hydrohalides. By starting with a chloro-substituted phenacyl halide, this method can be directly applied to the synthesis of 2-amino-4-(chlorophenyl)thiazoles.

Advanced Derivatization Strategies for this compound Scaffolds

Advanced derivatization of the this compound framework allows for the fine-tuning of its physicochemical and pharmacological properties. These strategies involve site-selective modifications at various positions of the thiazole and phenyl rings, as well as the introduction of complex molecular fragments.

The thiazole ring offers multiple sites for functionalization, with the C2, C4, and C5 positions being the most accessible for chemical modification.

C2-Position: The C2 position of the thiazole ring is often targeted for introducing substituents. For instance, 2-aminothiazole (B372263) derivatives can be synthesized and further modified. A general route involves the reaction of thiourea with an α-haloketone. The resulting 2-aminothiazole can then undergo various reactions, such as acylation or coupling with other molecules. mdpi.com In one study, 2-amino-4-(4-chlorophenyl)thiazole was synthesized and its solubility was enhanced by forming a complex with β-cyclodextrin. semanticscholar.org Another approach involves the synthesis of thiazole derivatives where the C2 position is part of a larger heterocyclic system, such as in thiazolo[4,5-d]pyridazin-2-yl]thiourea derivatives. mdpi.com

C4-Position: The phenyl group is typically located at the C4 position of the thiazole ring. Modifications at this position often involve the synthesis of the thiazole ring itself using a substituted phenacyl bromide. For example, 4-(4-chlorophenyl)thiazole derivatives have been synthesized via the Hantzsch thiazole synthesis, which involves the condensation of a thiosemicarbazone with 2-bromo-4'-chloroacetophenone (B15067). scielo.br This method allows for the introduction of various substituents on the phenyl ring prior to the thiazole ring formation.

C5-Position: Functionalization at the C5 position can significantly impact the biological activity of the resulting compounds. For example, a methyl substitution at the C5-position of a thiazole ring resulted in a near complete loss of antimigratory activity in one study. nih.govacs.org In another example, the fifth position of the thiazole scaffold was substituted with a phenyl carbonyl or substituted phenyl carbonyl group. tandfonline.com

The following table summarizes the positional functionalization on the thiazole heterocycle:

Interactive Table: Positional Functionalization on the Thiazole Heterocycle

| Position | Functionalization Strategy | Example Compound | Reference |

| C2 | Acylation of 2-aminothiazole | N-((2-chlorophenyl)diphenylmethyl)-4-phenylthiazol-2-amine | sciensage.info |

| C4 | Hantzsch thiazole synthesis with substituted phenacyl bromide | 4-(4-chlorophenyl)-2-((naphthalen-1-ylmethylene)hydrazineylidene)-3-(4-nitrophenyl)-2,3-dihydrothiazole | scielo.br |

| C5 | Substitution with a methyl group | 5-methyl-4-phenylthiazole derivative | nih.govacs.org |

| C5 | Substitution with a phenyl carbonyl group | {4-Benzyl-2-[(4-chlorophenyl)amino]-1,3-thiazol-5-yl}(phenyl)methanone | tandfonline.com |

Modifying the phenyl ring attached to the thiazole core is a common strategy to modulate the compound's properties.

Halogenation and other substitutions: The introduction of halogens, such as chlorine or fluorine, at different positions of the phenyl ring has been explored. For example, chlorine substitution at the meta position of the phenyl ring was found to be superior to substitution at the ortho position in terms of antimigration activity. nih.govacs.org The presence of electron-withdrawing groups like chlorine on the phenyl ring has been noted in several biologically active thiazole derivatives. mdpi.com

Introduction of other aryl groups: Ruthenium-catalyzed direct arylation has been used to introduce additional aryl groups to the phenyl substituent of 4-phenylthiazoles. However, 4-phenylthiazole (B157171) itself was found to be unreactive under these conditions. The introduction of an aryl unit at the C5-position of the thiazole ring was necessary to enhance the reactivity for selective mono-arylation of the phenyl unit. researchgate.net

The following table details modifications of the phenyl substituent:

Interactive Table: Modifications of the Phenyl Substituent

| Modification Strategy | Resulting Compound Structure | Key Finding | Reference |

| Halogenation | m-chloro substituted phenylthiazole | Superior antimigration activity compared to o-chloro substitution. | nih.govacs.org |

| Direct Arylation | Arylated 4-phenyl-5-arylthiazole | C5-aryl substitution is crucial for reactivity in Ru-catalyzed arylation. | researchgate.net |

Coupling the this compound scaffold with other heterocyclic rings is a powerful strategy to create complex molecules with potentially enhanced biological activities.

Thiadiazole Moiety: Phenylthiazole derivatives containing a 1,3,4-thiadiazole (B1197879) thione moiety have been synthesized and evaluated for their antibacterial and antifungal activities. nih.gov

Pyrazoline and Triazole Moieties: Researchers have synthesized hybrid molecules containing pyrazoline and triazole rings attached to the 4-(4-chlorophenyl)thiazole core. For example, 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole was synthesized by refluxing a pyrazoline N-thioamide derivative with phenacyl bromide. acs.org

Indole (B1671886) Moiety: An automated multistep continuous flow synthesis has been developed for 2-(1H-indol-3-yl)thiazole derivatives, demonstrating an efficient method for linking indole and thiazole rings. nih.gov

The following table illustrates the introduction of diverse heterocyclic moieties:

Interactive Table: Introduction of Diverse Heterocyclic Moieties

| Heterocyclic Moiety | Synthetic Approach | Example Compound | Reference |

| 1,3,4-Thiadiazole thione | Multi-step synthesis involving introduction of the thiadiazole ring | Phenylthiazole derivatives containing a 1,3,4-thiadiazole thione moiety | nih.gov |

| Pyrazoline and Triazole | Refluxing pyrazoline N-thioamide with phenacyl bromide | 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | acs.org |

| Indole | Automated multistep continuous flow synthesis | 2-(1H-Indol-3-yl)-4-phenylthiazole | nih.gov |

The construction of complex derivatives often requires multi-step reaction sequences, allowing for the systematic assembly of the final molecule.

Three-step synthesis: One common multi-step synthesis involves the initial formation of thiosemicarbazides, followed by their conversion to thiosemicarbazones, and finally, a Hantzsch condensation with 2-bromo-4'-chloroacetophenone to yield the 4-(4-chlorophenyl)thiazole derivatives. scielo.br

Synthesis of β-Amino Acid Derivatives: Novel thiazole derivatives bearing a β-amino acid moiety have been synthesized. This process involves reacting a precursor with 2-bromo-4'-substituted acetophenone (B1666503), followed by esterification and reaction with hydrazine (B178648) monohydrate to introduce the desired functional groups. mdpi.com

Synthesis of Disubstituted N-arylmaleimides: Thiazole derivatives of disubstituted N-arylmaleimides have been synthesized in a multi-step process starting from the Vilsmeier-Haack formylation of a pyrrole-2,5-dione, followed by condensation with thiosemicarbazide (B42300) and subsequent reaction with a substituted phenacyl bromide. derpharmachemica.com

The following table outlines multi-step reaction sequences for complex derivatives:

Interactive Table: Multi-Step Reaction Sequences

| Number of Steps | Description of Sequence | Final Product Type | Reference |

| Three | Thiosemicarbazide -> Thiosemicarbazone -> Hantzsch condensation | 4-(4-chlorophenyl)thiazole derivatives | scielo.br |

| Multi-step | Reaction with acetophenone -> Esterification -> Hydrazinolysis | Thiazole derivatives with β-amino acid moiety | mdpi.com |

| Multi-step | Vilsmeier-Haack formylation -> Condensation -> Reaction with phenacyl bromide | Thiazole derivatives of disubstituted N-arylmaleimides | derpharmachemica.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Structural Confirmation

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of this compound derivatives by providing detailed information about the chemical environment of hydrogen and carbon atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In derivatives of this compound, the aromatic protons of the phenyl ring typically appear as multiplets in the downfield region of the spectrum. For instance, in 4-(4-chlorophenyl)-2-phenylthiazole, the aromatic protons are observed in the range of δ 7.40-8.07 ppm. rsc.org The proton of the thiazole ring (H-5) gives a characteristic singlet, as seen in 2-amino-4-(4-chlorophenyl)thiazole, where it appears at δ 7.26 ppm. ijcce.ac.ir The chemical shift of this proton can be influenced by the substituents on both the phenyl and thiazole rings.

| Compound | Solvent | Proton Chemical Shifts (δ ppm) |

| 4-(4-chlorophenyl)-2-phenylthiazole | CDCl₃ | 7.40-7.50 (m, 5H), 7.51-7.55 (m, 1H), 7.92 (s, 1H), 7.95 (s, 1H), 8.01-8.07 (m, 2H) rsc.org |

| 2-amino-4-(4-chlorophenyl)thiazole | CDCl₃ | 4.10 (brs, NH₂), 7.26 (s, 1H, H5-thiazole), 7.53 (d, 2H, J = 8.5 Hz, H₂,₆-4-chlorophenyl), 7.73 (d, 2H, J = 8.5 Hz, H₃,₅-4-chlorophenyl) ijcce.ac.ir |

| 4-(2-Chlorophenyl)-2-thiazolamine | DMSO-d₆ | 7.85 (d, J = 7.7 Hz, 1H), 7.48 (d, J = 7.9 Hz, 1H), 7.36 (t, J = 8.2 Hz, 1H), 7.32–7.26 (m, 1H), 7.07 (s, 2H), 7.04 (s, 1H) rsc.org |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon framework of the molecule. The carbon atoms of the thiazole ring in this compound derivatives show distinct chemical shifts. For example, in 4-(4-chlorophenyl)-2-phenylthiazole, the thiazole carbons appear at δ 112.9 (C-5) and 155.0 (C-4), while the C-2 carbon is observed at δ 168.1. rsc.org The carbons of the chlorophenyl group are also clearly resolved, with the carbon bearing the chlorine atom appearing at a characteristic downfield shift.

| Compound | Solvent | Carbon-13 Chemical Shifts (δ ppm) |

| 4-(4-chlorophenyl)-2-phenylthiazole | CDCl₃ | 112.9, 126.5, 128.3, 128.8, 128.9, 130.1, 131.8, 133.5, 133.9, 155.0, 168.1 rsc.org |

| 2-amino-4-(4-chlorophenyl)thiazole derivative | CDCl₃ | 109.0 (C5-thiazole), 126.2 (C₂,₆-4-chlorophenyl), 127.3 (C₃,₅-4-chlorophenyl), 128.8 (C₁-4-chlorophenyl), 131.4 (C₄-4-chlorophenyl), 142.8 (C₄-thiazole), 148.2 (C₂-thiazole) ijcce.ac.ir |

| 4-(2-Chlorophenyl)-2-thiazolamine | DMSO | 106.8, 127.5, 129.1, 130.8, 131.0, 131.6, 133.9, 146.8, 167.7 rsc.org |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis of this compound Derivatives

Vibrational spectroscopy, including both IR and Raman techniques, is a powerful method for identifying functional groups and probing the molecular structure of this compound derivatives. The characteristic vibrational modes of the thiazole ring, the phenyl group, and the carbon-chlorine bond provide a unique spectroscopic fingerprint for these compounds.

In the IR spectrum of 2-amino-4-(4-chlorophenyl)thiazole, characteristic bands for the N-H stretching of the amino group are observed at 3387 and 3263 cm⁻¹. ijcce.ac.ir The C=N stretching vibration of the thiazole ring typically appears in the region of 1615 cm⁻¹. derpharmachemica.com Other important vibrations include the aromatic C-H stretching above 3000 cm⁻¹ and the C-S stretching of the thiazole ring. ijcce.ac.irderpharmachemica.com

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations. Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to aid in the assignment of complex vibrational spectra of thiazole derivatives. nih.govresearchgate.net

| Compound | IR (KBr, cm⁻¹) | Key Vibrational Modes |

| 2-amino-4-(4-chlorophenyl)thiazole | 3387, 3263 | N-H stretching (asymmetric and symmetric) ijcce.ac.ir |

| Thiazole derivative | 1615 | C=N stretching derpharmachemica.com |

| 2-(4-Chlorophenyl)-1,3-thiazole-4-sulfonyl chloride | ~1278 | S=O stretching (sulfonyl chloride) |

Mass Spectrometry (MS) in Molecular Mass Determination and Fragmentation Pattern Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight and elemental composition of this compound derivatives. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, confirming the molecular formula. For 4-(4-chlorophenyl)-2-phenylthiazole, the calculated mass for [M+H]⁺ is 272.0301, which matches the found value. rsc.org

The fragmentation pattern observed in the mass spectrum provides valuable structural information. In the mass spectrum of 2-amino-4-(4-chlorophenyl)thiazole, the molecular ion peak (M⁺) is observed at m/z 210, with a characteristic isotopic peak at m/z 212 (M⁺+2) due to the presence of the chlorine-37 isotope. ijcce.ac.ir Common fragmentation pathways involve cleavage of the thiazole ring and loss of substituents.

Single Crystal X-ray Diffraction Studies for Absolute Solid-State Structure Determination

Single crystal X-ray diffraction provides the most definitive structural information for crystalline this compound derivatives, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the crystal structure of 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide shows that the chlorophenyl ring is oriented at an angle of 7.1(1)° with respect to the thiazole ring. iucr.org In another study on 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the thiazole ring subtends dihedral angles of 13.12 (14)° and 43.79 (14)° with the attached chlorophenyl and phenyl rings, respectively. iucr.org These studies also reveal details about the crystal packing, which is often stabilized by intermolecular interactions such as C-H···O and C-H···π interactions. iucr.orgiucr.org This detailed structural knowledge is vital for understanding the structure-property relationships of these compounds.

Spectroscopic Characterization of 4 Chloro 2 Phenylthiazole

Spectroscopic techniques are essential for confirming the structure and purity of 4-chloro-2-phenylthiazole. The following table summarizes the expected spectroscopic data for this compound based on its structure.

| Spectroscopic Technique | Expected Data |

| ¹H NMR | The proton on the C5 position of the thiazole (B1198619) ring would likely appear as a singlet in the aromatic region of the spectrum. The protons of the phenyl group would exhibit characteristic multiplets in the aromatic region. The exact chemical shifts would depend on the solvent used. researchgate.net |

| ¹³C NMR | The spectrum would show distinct signals for each of the nine carbon atoms in the molecule. The carbon atoms of the thiazole ring would have chemical shifts characteristic of this heterocyclic system. The phenyl carbons would also appear in the aromatic region. nih.gov |

| Mass Spectrometry (MS) | The mass spectrum would show a molecular ion peak (M+) corresponding to the molecular weight of the compound (195.67 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would also be observed. nih.gov |

Computational Chemistry and Molecular Modeling Investigations of 4 Chloro Phenyl Thiazole

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for investigating the electronic and structural characteristics of molecules like 4-Chloro(phenyl)thiazole. These calculations, often utilizing functionals such as B3LYP combined with basis sets like 6-311++G(d,p), offer a balance of accuracy and computational efficiency, enabling detailed analysis of the molecule's fundamental properties. researchgate.net

The first step in any computational analysis is the determination of the molecule's most stable three-dimensional conformation, known as the optimized molecular geometry. This process involves calculating the molecule's energy at various atomic arrangements until a minimum energy state is found. For this compound, this optimization reveals precise bond lengths, bond angles, and dihedral angles between the phenyl and thiazole (B1198619) rings.

Table 1: Representative Theoretical Bond Lengths and Angles for a Phenylthiazole Scaffold This table presents typical bond length and angle values for a substituted phenylthiazole core, as determined by DFT calculations. The exact values for this compound would require a specific calculation.

| Parameter | Atom Pair/Triple | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C-S (thiazole) | ~1.76 |

| Bond Length | C-N (thiazole) | ~1.38 |

| Bond Length | C=N (thiazole) | ~1.31 |

| Bond Length | C-Cl | ~1.74 |

| Bond Angle | C-S-C (thiazole) | ~88.0 |

| Bond Angle | N-C-S (thiazole) | ~115.0 |

| Dihedral Angle | Phenyl-Thiazole | ~20-40 |

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular reactivity. nih.gov

A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is typically localized over the electron-rich phenyl and thiazole rings, while the LUMO may be distributed across the entire structure. The presence of the electron-withdrawing chlorine atom can influence the energies of these orbitals. Quantum chemical parameters derived from HOMO and LUMO energies, such as electronegativity, chemical potential, and global hardness, provide further quantitative measures of the molecule's reactivity. atlantis-press.comresearchgate.net

Table 2: Illustrative Frontier Molecular Orbital Data for a Substituted Thiazole This table shows representative energy values for a thiazole derivative. Specific values for this compound would be generated from a dedicated DFT calculation.

| Parameter | Energy (eV) | Implication |

|---|---|---|

| EHOMO | ~ -6.20 | Electron donating ability |

| ELUMO | ~ -1.80 | Electron accepting ability |

| Energy Gap (ΔE) | ~ 4.40 | Chemical reactivity and stability |

Natural Bond Orbital (NBO) analysis is a computational method used to study charge transfer, hyperconjugation, and intramolecular electronic interactions within a molecule. researchgate.net It provides a detailed picture of the delocalization of electron density from occupied Lewis-type NBOs (bonds or lone pairs) to unoccupied non-Lewis type NBOs (antibonding or Rydberg orbitals). ijpsr.com

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in experimental Fourier-transform infrared (FT-IR) and FT-Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a theoretical spectrum can be generated. tandfonline.comtandfonline.com

This theoretical spectrum is invaluable for assigning the specific vibrational modes (stretching, bending, and twisting) to the experimentally observed absorption bands. ijpsr.com For this compound, key predicted vibrations would include C-H stretching of the phenyl ring, C=N and C-S stretching within the thiazole ring, and the characteristic C-Cl stretching vibration. A good correlation between the calculated and experimental spectra confirms the accuracy of the computed molecular structure. nih.gov

Theoretical calculations can also predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for a molecule. Using methods like the Gauge-Independent Atomic Orbital (GIAO) approach on the DFT-optimized structure, the magnetic shielding tensors for each nucleus can be calculated. researchgate.netijpsr.com

These theoretical chemical shifts for this compound can then be compared to experimental NMR data. This comparison aids in the definitive assignment of signals in the experimental spectrum to specific protons and carbon atoms in the molecule, resolving potential ambiguities and confirming the molecular structure in solution. tandfonline.com

Molecular Docking Simulations for Ligand-Target Interaction Profiling

Molecular docking is a computational simulation technique that predicts the preferred orientation of a ligand when bound to a specific protein target. This method is instrumental in drug discovery for identifying potential biological targets and understanding the molecular basis of a ligand's activity. mdpi.com For this compound and its derivatives, docking studies can profile their interaction with various enzymes and receptors.

Thiazole-containing compounds have been investigated as inhibitors for a range of targets, including bacterial enzymes, kinases, and viral proteins. nih.govmdpi.comacs.org In a typical docking simulation, the this compound molecule would be placed in the active site of a target protein. The simulation then explores various binding poses and scores them based on the calculated binding affinity or free energy of binding.

The results reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. For example, the phenyl ring could engage in hydrophobic interactions with nonpolar amino acid residues, while the nitrogen and sulfur atoms of the thiazole ring could act as hydrogen bond acceptors. acs.org These simulations provide critical insights into the structure-activity relationship, guiding the design of more potent and selective inhibitors based on the this compound scaffold. researchgate.net

Prediction of Binding Affinity and Binding Modes within Biological Receptors

Computational molecular docking is a pivotal technique for predicting the binding affinity and orientation of a ligand, such as this compound and its derivatives, within the active site of a biological receptor. This method calculates the binding energy, with more negative values indicating a stronger, more favorable interaction. Studies have employed molecular docking to evaluate the potential of these compounds against various biological targets.

For instance, a derivative, 4-chloro-2-[(E)-[[4-(4-chlorophenyl)thiazol-2-yl]hydrazono]methyl]phenol, demonstrated a strong binding affinity of -9.3 kcal/mol with Plasmodium falciparum thioredoxin reductase, suggesting better inhibitory potential than the standard antimalarial drug quinine. ajchem-b.com In another study, a series of novel (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(aryl)thiazole derivatives were docked against lanosterol (B1674476) 14α-demethylase, a key enzyme in fungi. The derivative featuring a 4-chlorophenyl group at the thiazole ring showed a strong binding affinity, while the analog with a bromophenyl group achieved the highest docking score of -8.715 kcal/mol. rsc.orgnih.gov

Furthermore, investigations into the potential of phenylthiazole acids as agonists for Peroxisome proliferator-activated receptor gamma (PPARγ) revealed that certain derivatives bind effectively to the receptor's active site. nih.gov Molecular docking has also been instrumental in identifying 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives as potential dual inhibitors of SIRT2 and EGFR, two significant targets in cancer therapy. nih.gov These in silico findings are crucial for prioritizing compounds for further experimental testing.

Table 1: Predicted Binding Affinities of this compound Derivatives for Various Biological Targets

| Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 4-chloro-2-[(E)-[[4-(4-chlorophenyl)thiazol-2-yl]hydrazono]methyl]phenol | Plasmodium falciparum thioredoxin reductase | -9.3 | ajchem-b.com |

| (E)-2-(2-(1-(5-chlorothiophen-2-yl)ethylidene)hydrazineyl)-4-(4-bromophenyl)thiazole | Lanosterol 14α-demethylase | -8.715 | rsc.orgnih.gov |

| 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative (Compound 22) | Sirtuin 2 (SIRT2) | -10.3 | nih.gov |

Elucidation of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic, π-π Stacking)

The stability of the ligand-receptor complex is governed by a network of intermolecular interactions. Computational analyses provide detailed insights into these non-covalent forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking.

In studies of thiazole derivatives targeting lanosterol 14α-demethylase, the high binding affinity was attributed to a combination of hydrogen bonding and π-π stacking interactions within the enzyme's active site. rsc.orgnih.gov Similarly, the interaction of a phenylthiazole acid derivative with the PPARγ active site was stabilized by interactions with key amino acid residues. nih.gov

Crystallographic and computational studies on compounds like 2-(4-chloro-3-nitrophenyl)-4-(4-chlorophenyl)-1,3-thiazole and 2-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide reveal the importance of specific interactions. nih.govresearchgate.net These include C-H···O and C-H···Cl intermolecular hydrogen bonds that stabilize the crystal structure. nih.govresearchgate.net The near-planar geometry observed in many of these derivatives, with a small dihedral angle between the thiazole and phenyl rings, facilitates effective π-π stacking interactions, which are crucial for biological activity such as DNA intercalation or kinase inhibition. nih.gov Docking studies of a potent derivative against SIRT2 and EGFR identified interactions with conserved amino acids, where the aromatic ring and thiazole moiety played a pivotal role. nih.gov

In Silico Identification of Putative Biological Target Proteins

In silico target identification, or "target fishing," is a computational strategy used to predict the potential biological receptors for a given compound. This approach is valuable for understanding a molecule's mechanism of action and exploring new therapeutic applications.

For this compound and its analogs, computational methods have been used to screen them against various protein targets, leading to the identification of several putative receptors. These include enzymes critical for the survival of pathogens, such as Leishmania enzymes, Trypanosoma cruzi triosephosphate isomerase, and Plasmodium falciparum thioredoxin reductase. ajchem-b.comscielo.br

In the context of non-communicable diseases, these compounds have been computationally evaluated against targets implicated in cancer and metabolic disorders. Molecular docking studies have identified potential interactions with α-glucosidase, an enzyme relevant to diabetes, and Peroxisome proliferator-activated receptor gamma (PPARγ), a key regulator of lipid and glucose metabolism. nih.govnih.gov Furthermore, in silico screening has successfully identified potent derivatives that may target cancer-related proteins like Sirtuin 2 (SIRT2) and the Epidermal Growth Factor Receptor (EGFR). nih.gov These predictions provide a strong foundation for focused experimental validation. uran.ua

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are essential for optimizing lead compounds to enhance their potency and selectivity.

For thiazole derivatives, SAR analyses have revealed that the nature and position of substituents on the phenyl ring significantly influence biological activity. rsc.org Computational studies have shown that the presence of electron-withdrawing groups, such as the chlorine atom in this compound or nitro groups, can enhance the antimicrobial and anticancer efficacy of the compounds. rsc.org This is often attributed to modifications in the molecule's electronic properties and its ability to interact with biological targets.

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the inhibitory activity of these compounds. For example, a Multiple Linear Regression (MLR) approach was used to create a QSAR model to predict the half-maximal inhibitory concentration (IC50) of thiazole hydrazines against Plasmodium falciparum. ajchem-b.com Such models are valuable tools for the rational design of new, more potent analogs by predicting their activity before synthesis. scielo.br Studies on methoxylbenzoyl-aryl-thiazoles have further expanded SAR knowledge by modifying linker groups and aromatic rings to improve potency and oral bioavailability. acs.org

Table 2: Summary of Computational Structure-Activity Relationship (SAR) Findings for this compound Derivatives

| Structural Modification | Effect on Activity | Rationale/Observation | Reference |

|---|---|---|---|

| Electron-withdrawing groups (e.g., -Cl, -NO₂) on the phenyl ring | Enhanced antimicrobial/anticancer activity | Alters electronic properties and interactions with target | rsc.org |

| Introduction of NH linker between phenyl and thiazole rings | Improved bioavailability | Increased water solubility | acs.org |

| Planar molecular geometry | Facilitates DNA intercalation or kinase inhibition | Allows for effective π-π stacking interactions | nih.gov |

Advanced Quantum Chemical Topology Analysis (RDG, ELF, LOL)

Advanced computational techniques based on quantum chemical topology provide profound insights into the electronic structure of molecules. Methods such as the Reduced Density Gradient (RDG), Electron Localization Function (ELF), and Localized Orbital Locator (LOL) are used to visualize and quantify chemical bonds and non-covalent interactions (NCIs).

While specific studies focusing solely on this compound are limited, research on closely related thiazole derivatives demonstrates the power of these analytical methods. rsc.orgnih.govresearchgate.net

Reduced Density Gradient (RDG) Analysis: RDG analysis, often coupled with Non-Covalent Interaction (NCI) plots, is used to identify and characterize weak intermolecular and intramolecular interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. scilit.comtandfonline.com For thiazole derivatives, RDG-based NCI analysis has been employed to characterize the nature and strength of the weak interactions that contribute to the stability of the molecules in their solid state. scilit.comtandfonline.comtandfonline.com

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are scalar fields that provide a detailed picture of electron localization in a molecule. informahealthcare.comresearchgate.net They are particularly useful for visualizing covalent bonds, lone pairs, and the cores of atoms. sci-hub.senih.gov In studies of bioactive thiazole derivatives, ELF and LOL analyses have been instrumental in highlighting the role of non-covalent interactions in stabilizing the molecular framework and understanding the electronic delocalization, which is key to the molecule's reactivity and biological function. rsc.orgnih.govresearchgate.net These analyses help to explain the relationship between a molecule's electronic structure and its observed chemical and biological properties. colab.ws

Biological Activity Research and Mechanism of Action in Vitro Investigations

Anticancer and Antiproliferative Research on 4-Chloro(phenyl)thiazole Derivatives

The quest for novel and more effective anticancer therapeutics has led to the extensive investigation of this compound derivatives. These compounds have shown promising antiproliferative activity across a variety of cancer cell lines, operating through diverse and specific molecular pathways.

In Vitro Cytotoxicity and Growth Inhibition Assays

A significant body of research has been dedicated to evaluating the cytotoxic potential of this compound derivatives against various human cancer cell lines. The MTT assay is a commonly employed method to determine the concentration at which these compounds inhibit cell growth by 50% (IC50).

For instance, a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-phenylacetamido) acetamide (B32628) derivatives have been synthesized and evaluated for their cytotoxic effects. arakmu.ac.ir One of the most active compounds in this series, featuring an ortho-chlorine moiety on the phenyl ring, demonstrated a potent IC50 value of 1.3 µM against HeLa (cervical cancer) cells. arakmu.ac.ir In another study, thiazolyl hydrazone derivatives were assessed for their in vitro cytotoxic effects on MCF-7 (breast cancer) and NIH/3T3 (normal fibroblast) cell lines. nih.gov A notable derivative, 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole, exhibited an IC50 of 125 µg/mL against MCF-7 cells while showing low toxicity to the normal cell line (IC50 > 500 µg/mL). nih.gov

Furthermore, new thiazole (B1198619) derivatives have been screened for their cytotoxic potency against the MDA-MB-231 breast cancer cell line. researchgate.net A 4-chlorophenylthiazolyl derivative within this series displayed a high cytotoxic activity with an IC50 value of 3.52 μM. researchgate.net The cytotoxic effects of other derivatives have also been reported against HCT116 (colon cancer), MCF-7, and HEPG2 (liver cancer) cell lines, with IC50 values as low as 4.7 µg/mL, 4.8 µg/mL, and 11 µg/mL, respectively, for one of the tested compounds. mdpi.com

Table 1: In Vitro Cytotoxicity of this compound Derivatives Against Various Cancer Cell Lines

| Compound Derivative | Cancer Cell Line | IC50 Value |

|---|---|---|

| N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-(2-chlorophenyl)acetamido)acetamide | HeLa (Cervical Cancer) | 1.3 µM |

| 2-[2-((5-(4-chloro-2-nitrophenyl)furan-2-yl)methylene)hydrazinyl]-4-(4-chlorophenyl)thiazole | MCF-7 (Breast Cancer) | 125 µg/mL |

| 4-chlorophenylthiazolyl derivative | MDA-MB-231 (Breast Cancer) | 3.52 µM |

| 5-(p-chloro phenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole | HCT116 (Colon Cancer) | 4.7 µg/mL |

| 5-(p-chloro phenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole | MCF-7 (Breast Cancer) | 4.8 µg/mL |

| 5-(p-chloro phenyl)-2-[(ethoxy-carbonyl-methylidine)-hydrazino]-1,3-thiazole | HEPG2 (Liver Cancer) | 11 µg/mL |

Investigations into Specific Protein Target Inhibition (e.g., IGF1R, c-Met, VEGFR-2)

The anticancer activity of this compound derivatives is often attributed to their ability to inhibit specific protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis.

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. Several this compound derivatives have been identified as potent VEGFR-2 inhibitors. For instance, a compound possessing a 4-chlorophenylthiazole ring was found to inhibit the kinase activity of VEGFR-2 with an impressive IC50 value of 51.09 nM, which is comparable to the standard drug sorafenib. researchgate.net In another study, a series of thiazole derivatives were designed as potential VEGFR-2 inhibitors, and their cytotoxic screening against the MDA-MB-231 breast cancer cell line revealed significant activity. researchgate.net

IGF1R Inhibition: The Insulin-like Growth Factor 1 Receptor (IGF1R) is another important target in cancer therapy, as its signaling pathway is involved in cell growth and survival. Recently, ureido-substituted 4-phenylthiazole (B157171) analogs have been developed, and mechanistic studies revealed that a key compound from this series potently inhibited IGF1R with a 76.84% inhibition at a 10 μM concentration. mdpi.com

c-Met Inhibition: The c-Met proto-oncogene encodes a receptor tyrosine kinase that plays a role in tumor cell migration, invasion, and proliferation. Thiazole and thiadiazole carboxamide derivatives have been designed and evaluated as potential c-Met kinase inhibitors. researchgate.netnih.gov These studies have provided valuable insights into the structure-activity relationships for designing selective c-Met inhibitors. researchgate.netnih.gov

Table 2: Inhibition of Specific Protein Targets by this compound Derivatives

| Compound Class/Derivative | Protein Target | Inhibition Data |

|---|---|---|

| 4-chlorophenylthiazole derivative | VEGFR-2 | IC50 = 51.09 nM |

| Ureido-substituted 4-phenylthiazole analog | IGF1R | 76.84% inhibition at 10 µM |

| Thiazole/thiadiazole carboxamide derivatives | c-Met | Promising inhibitory activity in biochemical and cellular assays |

Cell Cycle Analysis and Apoptosis Induction Pathways

Beyond direct cytotoxicity and kinase inhibition, this compound derivatives have been shown to induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.

Flow cytometric analysis of leukemia HL-60 cells treated with a specific 4-(p-chloro phenyl)-2-aminothiazole derivative revealed cell cycle arrest at the G2/M phase and an increase in the pre-G1 apoptotic population. researchgate.net This compound was also found to enhance both early and late apoptosis stages and to increase the concentration of caspase-3, a key executioner of apoptosis, by 4.55-fold compared to untreated cells. researchgate.net

Similarly, a 3-nitrophenylthiazolyl derivative, which exhibited potent cytotoxicity against MDA-MB-231 cells, was found to induce cell cycle arrest at the G1 and G2/M phases. researchgate.net Further investigation showed that this compound induced both early and late apoptosis, as demonstrated by an Annexin V-FITC/PI staining assay. researchgate.net The pro-apoptotic effect was also linked to a reduction in the mitochondrial membrane potential, indicating the involvement of the intrinsic apoptotic pathway. researchgate.net Another study on fused thiazole derivatives reported that these compounds caused a mild G2/M phase mitotic cell cycle arrest and induced moderate apoptosis in melanoma cell lines. mdpi.com

Antimicrobial Research (Antibacterial and Antifungal) of this compound Derivatives

In addition to their anticancer properties, derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting activity against a broad range of bacteria and fungi.

Broad-Spectrum Antimicrobial Activity Against Gram-positive, Gram-negative, and Fungal Strains

Numerous studies have reported the in vitro antimicrobial activity of this compound derivatives. For example, newly synthesized 2-amino-4-(4-chlorophenyl) thiazole derivatives were screened for their activity against three Gram-positive bacteria (Staphylococcus aureus, Micrococcus luteus, Bacillus subtilis), three Gram-negative bacteria (Pseudomonas aeruginosa, E. coli, Proteus mirabilis), and two fungal strains (Candida albicans, Candida glabrata). rdd.edu.iq The derivatives showed moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis and high antifungal activity against both Candida species. rdd.edu.iq

Hybrid chloro- and dichloro-phenylthiazolyl-s-triazines have also been synthesized and evaluated for their antibacterial activity. nih.gov Certain compounds from this series displayed interesting activities against both Gram-positive and Gram-negative bacteria, with some being equipotent to penicillin against S. aureus and more potent than streptomycin. nih.gov Furthermore, adamantane-containing thiazole compounds have shown potent broad-spectrum antibacterial activity, with some derivatives also exhibiting potent antifungal activity against Candida albicans. researchgate.net

Table 3: Broad-Spectrum Antimicrobial Activity of this compound Derivatives

| Compound Derivative Class | Gram-positive Bacteria | Gram-negative Bacteria | Fungal Strains |

|---|---|---|---|

| 2-amino-4-(4-chlorophenyl) thiazole derivatives | Moderate activity against S. aureus and B. subtilis | No activity reported | High activity against C. albicans and C. glabrata |

| Chloro/dichloro-phenylthiazolyl-s-triazines | Active against L. casei, B. cereus, S. aureus | Active against S. typhimurium, E. coli, K. aerogenes | Not specified |

| Adamantane-containing thiazole compounds | Potent broad-spectrum activity | Potent broad-spectrum activity | Potent activity against C. albicans |

Elucidation of Molecular Mechanisms of Antimicrobial Action (e.g., Cell Wall Synthesis Inhibition, Biofilm Formation Prevention, Sortase A Inhibition)

Research into the molecular mechanisms underlying the antimicrobial activity of this compound derivatives has revealed several potential targets and pathways.

Biofilm Formation Prevention: Bacterial biofilms are a major contributor to antibiotic resistance and persistent infections. nih.gov Thiazole derivatives have been investigated for their ability to inhibit biofilm formation. New thiazole nortopsentin analogues were found to interfere with the initial step of biofilm formation in both Gram-positive and Gram-negative pathogens, with a notable selectivity for staphylococcal strains. nih.gov Some of the most active derivatives exhibited IC50 values against Staphylococcus aureus ATCC 25923 in the low micromolar range (0.40–2.03 µM) without affecting the growth of planktonic bacteria, indicating a specific anti-virulence mechanism. nih.gov Isatin-decorated thiazole derivatives have also shown promising biofilm formation inhibition against E. coli and MRSA. nih.gov

Sortase A Inhibition: Sortase A is a bacterial enzyme that plays a crucial role in anchoring virulence factors to the cell wall of Gram-positive bacteria, making it an attractive target for anti-virulence therapies. nih.gov While direct studies on this compound derivatives as Sortase A inhibitors are emerging, the broader class of thiazole derivatives is being explored for this activity. The inhibition of Sortase A represents a promising mechanism to combat bacterial pathogenesis without exerting direct bactericidal pressure, which could reduce the development of resistance. nih.govrsc.org

While specific studies detailing the direct inhibition of cell wall synthesis by this compound derivatives are less common, the structural similarities of these compounds to known cell wall synthesis inhibitors suggest this as a potential mechanism that warrants further investigation. The thiazole ring itself is a component of penicillin, a classic inhibitor of bacterial cell wall synthesis. mdpi.com

Anti-Inflammatory and Analgesic Research

In Vitro Mechanisms of Anti-Inflammatory Activity

Derivatives of the this compound moiety have been investigated for their potential to modulate key enzymatic pathways in the inflammatory response. Specifically, research has focused on their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

In a study involving 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives, researchers synthesized a series of compounds and evaluated their in vitro anti-inflammatory capabilities. The investigation centered on their inhibitory effects on COX-1, COX-2, and 5-LOX enzymes. The results demonstrated that these thiazole derivatives were potent inhibitors of the COX-2 enzyme, with some compounds showing dominant and selective inhibition. For instance, compounds designated as 5d and 5e in the study proved to be significant inhibitors of both COX and LOX pathways. nih.govfrontiersin.org While their potency against COX-1 was less pronounced, their selective inhibition of COX-2 is a noteworthy characteristic in the search for anti-inflammatory agents with potentially fewer gastrointestinal side effects. frontiersin.org Furthermore, some derivatives were found to have a slight antihistaminic effect, suggesting a mechanism that may involve the prevention of mediator release from mast cells. nih.gov

| Compound | COX-2 IC₅₀ (µM) | COX-1 IC₅₀ (µM) | 5-LOX IC₅₀ (µM) | Selectivity Index (SI) for COX-2 |

|---|---|---|---|---|

| 5b | Data not available in provided text | Data not available in provided text | Data not available in provided text | 42 |

| 5d | Data not available in provided text | Data not available in provided text | 23.08 | 112 |

| 5e | Data not available in provided text | Data not available in provided text | 38.46 | 124 |

| Celecoxib (Standard) | 0.05 | Data not available in provided text | Data not available in provided text | Data not available in provided text |

| Aspirin (Standard) | Data not available in provided text | 15.32 | Data not available in provided text | Data not available in provided text |

| Zileuton (Standard) | Data not available in provided text | Data not available in provided text | 11.00 | Data not available in provided text |

Cholinesterase Inhibition Studies

The inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), is a key strategy in the management of Alzheimer's disease. Thiazole derivatives, including those with a 4-chlorophenyl substitution, have been evaluated for this purpose.

In one study, a series of 2-(2-oxobenzo[d]thiazol-3(2H)-yl)-N'-(4-phenylthiazol-2-yl)acetohydrazide derivatives were synthesized and their inhibitory effects on AChE were assessed. A compound from this series, 4c, which features a p-chloro group on the phenyl ring, demonstrated an inhibitory effect on AChE with an IC₅₀ value of 58.42 ± 3.14 µg/mL. Another compound in the same series, 4i, with a 2,4-dichloro substitution on the phenyl ring, showed even greater inhibition with an IC₅₀ of 38.50 ± 2.12 µg/mL. tandfonline.com

Another investigation into benzimidazole-based thiazole derivatives revealed that a compound with di-chloro groups at the meta- and para-positions of the phenyl rings was the most effective inhibitor of both AChE and BuChE, with IC₅₀ values of 0.10 ± 0.05 µM and 0.20 ± 0.05 µM, respectively. nih.gov This highlights the significant influence of the position and number of chloro substituents on the inhibitory activity.

However, not all studies have reported strong inhibition. A different series of thiazole derivatives showed only weak inhibition of both AChE and BuChE. In this series, the most effective compound against AChE had a para-methyl group on the phenyl ring, exhibiting an inhibition of 27.73 ± 0.008% at a concentration of 50 µM. tandfonline.com

| Compound Series | Specific Derivative | Enzyme | IC₅₀ Value |

|---|---|---|---|

| 2-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N'-(4-phenylthiazol-2-yl)acetohydrazides | 4c (p-chloro) | AChE | 58.42 ± 3.14 µg/mL |

| 2-(2-Oxobenzo[d]thiazol-3(2H)-yl)-N'-(4-phenylthiazol-2-yl)acetohydrazides | 4i (2,4-dichloro) | AChE | 38.50 ± 2.12 µg/mL |

| Benzimidazole-based thiazoles | di-chloro substituted | AChE | 0.10 ± 0.05 µM |

| Benzimidazole-based thiazoles | di-chloro substituted | BuChE | 0.20 ± 0.05 µM |

Anticonvulsant Activity Investigations

The therapeutic potential of this compound derivatives has also been explored in the context of anticonvulsant activity. Several studies have indicated that this chemical scaffold can be a valuable component in the design of novel antiepileptic agents.

One study highlighted an imidazolyl derivative, 1-((2-(4-chlorophenyl)thiazol-4-yl)methyl)-1H-imidazole, which demonstrated notable anticonvulsant activity in both the maximal electroshock (MES) and pentylenetetrazole (PTZ) models. tandfonline.com Similarly, a 4-chlorophenyl analog of 1-[(2-phenylthiazol-4-yl)methyl]-1H-1,2,4-triazole also showed significant anticonvulsant effects in both MES and PTZ tests. nih.gov

Further research into 1,3,4-thiadiazole (B1197879) derivatives identified N-(4-chlorophenyl)-N⁵-[5,6-dichlorobenzo(d)thiazol-2-yl]-1,3,4-thiadiazole-2,5-diamine as a highly effective anticonvulsant, providing 100% protection at a dose of 30 mg/kg in the MES test with no observed toxicity. nih.gov These findings underscore the potential of incorporating the 4-chlorophenylthiazole moiety into more complex heterocyclic systems to achieve potent anticonvulsant activity.

Antiviral Research (e.g., Antiflaviviral Activity)

The emergence of viral diseases has necessitated the search for new antiviral agents, and the this compound scaffold has been investigated in this domain. Research into phenylthiazole derivatives has identified them as potential inhibitors of flaviviruses, a genus of viruses that includes yellow fever virus.

A key finding from this research is the critical role of the para-chlorine atom on the C2-thiazole phenyl ring for antiflaviviral activity. When this chlorine atom was removed, the resulting unsubstituted phenyl analogue showed very weak inhibitory activity against the yellow fever virus. This suggests that the electronic and steric properties imparted by the chlorine substituent are crucial for the compound's antiviral properties. nih.gov

In a different line of antiviral research, a series of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides were synthesized and evaluated for their activity against the tobacco mosaic virus (TMV). Two compounds from this series, designated 7b and 7i, were found to possess a degree of anti-TMV activity. mdpi.comresearchgate.net

Enzyme Inhibition Studies (Beyond General Anticancer/Antimicrobial)

Fatty Acid Amide Hydrolase (FAAH) Inhibition

Fatty acid amide hydrolase (FAAH) is an enzyme that plays a role in the degradation of endogenous cannabinoids, which are involved in pain and inflammation signaling. nih.gov The inhibition of FAAH is therefore a therapeutic strategy for managing these conditions.

Research has been conducted on 4-phenyl-thiazole-based compounds as dual inhibitors of both FAAH and soluble epoxide hydrolase (sEH), another enzyme involved in inflammatory processes. nih.gov The development of such dual inhibitors represents a novel approach to pain management. While the in vivo results of this particular study did not show alleviation of orofacial pain in female rats, the in vitro investigation of these 4-phenyl-thiazole derivatives contributes to the understanding of how this scaffold can be utilized to target FAAH. nih.gov The inhibition of FAAH by these compounds is thought to increase the concentration of endogenous cannabinoids, thereby producing antinociceptive effects. nih.gov

Soluble Epoxide Hydrolase (sEH) Inhibition

In vitro studies have identified derivatives of 4-phenylthiazole as potent inhibitors of soluble epoxide hydrolase (sEH). escholarship.orgnih.gov This enzyme is a key therapeutic target because it metabolizes epoxyeicosatrienoic acids (EETs), which are signaling lipids with anti-inflammatory properties. nih.govfrontiersin.org By inhibiting sEH, the concentration of beneficial EETs is increased, which can mitigate inflammation. nih.gov

Structure-activity relationship (SAR) studies on a series of 4-phenylthiazole analogs revealed that the 4-phenylthiazole moiety is well-tolerated by the enzyme, leading to inhibitors with excellent potency in the low nanomolar range. escholarship.org For instance, a potent dual inhibitor, 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17), demonstrated an IC50 value of 2.5 nM against human sEH. nih.gov Further optimization of this class of compounds showed that various substitutions on the phenyl ring did not significantly impact inhibition potencies. nih.gov Docking experiments suggest that these 4-phenylthiazole inhibitors bind within the catalytic site of the sEH enzyme, with the phenylthiazole moiety oriented towards a large hydrophobic pocket. escholarship.org

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| 1-((2-chlorophenyl)sulfonyl)-N-(4-(4-(p-tolyl)thiazol-2-yl)phenyl)piperidine-4-carboxamide (SW-17) | Human sEH | 2.5 |

| Benzothiazole analog (Compound 3) | Human sEH | 9.6 |

Dihydrofolate Reductase (DHFR) Inhibition

Thiazole-containing compounds have been extensively investigated as inhibitors of dihydrofolate reductase (DHFR), a critical enzyme in the folate metabolism pathway. nih.gov DHFR catalyzes the reduction of dihydrofolate to tetrahydrofolate, a precursor essential for the synthesis of nucleotides and certain amino acids required for DNA, RNA, and protein synthesis. nih.gov Inhibition of DHFR disrupts DNA replication and leads to cell death, making it a key target for antimicrobial and anticancer agents. acs.org

Several studies have demonstrated the efficacy of phenylthiazole derivatives against DHFR from various organisms. A series of thiophenyl-pyrazolyl-thiazole hybrids were evaluated for their inhibitory activity against Mycobacterium tuberculosis (Mtb) DHFR. nih.govacs.org Compounds from this series showed remarkable suppression of the enzyme, with IC50 values in the low micromolar range, comparable to the reference drug trimethoprim. nih.govacs.org

In other research, a series of 2,4-substituted-1,3-thiazoles were designed, with one derivative showing potent DHFR inhibition with an IC50 of 0.06 μM. mdpi.com Similarly, novel imidazo[2,1-b]thiazole (B1210989) derivatives have been identified as effective DHFR inhibitors, with the most potent compounds exhibiting IC50 values of 0.123 μM and 0.291 μM. nih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the phenyl ring. nih.gov

| Compound Series | Specific Compound | Target Enzyme | IC50 (μM) |

|---|---|---|---|

| Thiophenyl-pyrazolyl-thiazole hybrids | Compound 4c | M. tuberculosis DHFR | 4.21 |

| Compound 6b | M. tuberculosis DHFR | 5.70 | |

| Compound 10b | M. tuberculosis DHFR | 10.59 | |

| 2,4-substituted-1,3-thiazoles | Compound 2 | Bovine liver DHFR | 0.06 |

| Imidazo[2,1-b]thiazole derivatives | Compound 42 | DHFR | 0.123 |

| Compound 39 | DHFR | 0.291 | |

| Arylidene-hydrazinyl-1,3-thiazoles | Compound 5 | Human DHFR | 0.06 |

Metalloaminopeptidase (MetAP) Inhibition

Research into enzyme inhibitors has also explored thiazole derivatives as potential agents against metalloaminopeptidases (MetAPs). These enzymes play a crucial role in protein maturation by removing the N-terminal methionine from nascent polypeptide chains. Thiazole-based compounds have been identified through high-throughput screening as inhibitors of bacterial methionine aminopeptidase.

One notable study identified thiazole derivatives that exhibited strong inhibitory activity against the cobalt-dependent form of E. coli MetAP, while showing only moderate inhibition against the manganese, iron, or nickel forms of the enzyme. This demonstrates a degree of selectivity for specific metalloforms of the enzyme, which is a critical aspect in the development of targeted therapeutic agents. While specific IC50 values for this compound are not detailed, the research confirms the activity of the broader thiazole chemical class against this enzyme family.

| Compound Class | Target Enzyme | Inhibitory Activity Noted |

|---|---|---|

| Thiazole-based compounds | Cobalt-dependent E. coli MetAP | Strong inhibition |

| Manganese-dependent E. coli MetAP | Moderate inhibition | |

| Iron-dependent E. coli MetAP | Moderate inhibition | |

| Nickel-dependent E. coli MetAP | Moderate inhibition |

Advanced Structure Activity Relationship Sar Methodologies for 4 Chloro Phenyl Thiazole Derivatives

Systematic Analysis of Substituent Effects on Biological Potency and Selectivity

The biological activity of 4-chloro(phenyl)thiazole derivatives can be significantly modulated by the introduction of various substituents at different positions of the thiazole (B1198619) and phenyl rings. A systematic analysis of these effects is fundamental to understanding the SAR and guiding the design of more potent and selective compounds. The electronic and steric properties of the substituents play a pivotal role in these interactions.

Research into thiazole derivatives has consistently shown that the nature and position of substituents are critical for their biological activity. For instance, in a series of phenylthiazole derivatives, electron-withdrawing groups at the meta-position of the benzene (B151609) ring were found to strongly enhance antibacterial activity, while ortho- and para-analogues showed lower inhibition rates. nih.gov This suggests that for this compound derivatives, the placement of additional electron-withdrawing or donating groups could fine-tune their activity.

The substitution on the thiazole ring itself is also a key determinant of activity. For example, modifications at the 2-position of the thiazole ring with different acyl groups have been shown to influence the binding affinity and selectivity for specific biological targets. nih.gov The introduction of N-acetyl or propionyl groups on 2-aminothiazole (B372263) derivatives has led to a significant increase in binding affinity for human adenosine (B11128) A3 receptors. nih.gov

The following table summarizes the effects of different substituents on the biological activity of various thiazole derivatives, providing insights that can be extrapolated to the this compound scaffold.

| Scaffold | Substituent | Position | Observed Effect on Biological Activity |

| Phenylthiazole | Electron-withdrawing group | meta-position of phenyl ring | Enhanced antibacterial activity nih.gov |

| 2-Amino-4-phenylthiazole (B127512) | Methoxy group | 4-position of phenyl ring | Increased binding affinity for adenosine A3 receptors nih.gov |

| 2-Aminothiazole | N-acetyl or N-propionyl | 2-amino group | Increased binding affinity and selectivity for adenosine A3 receptors nih.gov |

| Thiazole | 4-fluorophenyl | Thiazole ring | More potent activity against certain microbial strains mdpi.com |

Pharmacophore Modeling and Ligand-Based Drug Design Approaches

Pharmacophore modeling is a powerful computational tool in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule's biological activity. researchgate.net This approach is particularly useful when the three-dimensional structure of the biological target is unknown. nih.gov For this compound derivatives, ligand-based pharmacophore models can be generated from a set of known active compounds to elucidate the key structural motifs required for their therapeutic effects.

The process of generating a pharmacophore model involves aligning a set of active molecules and identifying common features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. taylorandfrancis.com For instance, a pharmacophore model for a series of thiazole-based inhibitors might reveal the importance of the thiazole nitrogen as a hydrogen bond acceptor, the 4-chlorophenyl group for a hydrophobic interaction, and other substituted moieties for additional hydrogen bonding or aromatic interactions.

Once a pharmacophore model is developed and validated, it can be used as a 3D query to screen large chemical databases for novel compounds that possess the desired features, thus accelerating the discovery of new drug candidates. nih.gov Molecular docking studies, a structure-based drug design technique, can then be employed to predict the binding orientation of these new hits within the active site of a known target, further refining the selection process. nih.gov

Key features that could be part of a pharmacophore model for this compound derivatives include:

Aromatic Ring: The 4-chlorophenyl group.

Hydrophobic Feature: The chlorine substituent.

Hydrogen Bond Acceptor: The nitrogen atom of the thiazole ring.

Additional Features: Depending on the other substituents, features like hydrogen bond donors or other hydrophobic regions can be included.

Exploration of Dual Target Inhibition Strategies

Chronic and complex diseases often involve multiple biological pathways, making single-target drugs less effective. This has led to the development of dual-target or multi-target inhibitors, which can modulate two or more targets simultaneously, potentially leading to enhanced therapeutic efficacy and a lower likelihood of drug resistance. nih.gov The this compound scaffold, with its chemical versatility, is a promising starting point for the design of such dual-action agents.

The design of dual-target inhibitors involves integrating the pharmacophoric features required for binding to two distinct targets into a single molecule. For example, a this compound derivative could be designed to inhibit both an enzyme and a receptor involved in a particular disease cascade. This can be achieved by appending a second pharmacophore to the core scaffold that is known to interact with the second target.

An example of this strategy can be seen in the development of dual inhibitors targeting histone deacetylases (HDAC) and vascular endothelial growth factor receptor (VEGFR), where a thiazole-containing scaffold was utilized. nih.gov While not specific to this compound, this demonstrates the potential of the thiazole nucleus in designing multi-target ligands. The 4-chlorophenyl group can serve as a crucial anchor for one target, while modifications at other positions of the thiazole ring can be tailored to interact with a second target.

The following table presents hypothetical examples of how this compound derivatives could be designed as dual-target inhibitors.

| Target 1 | Target 2 | Design Strategy |

| Kinase A | Kinase B | Incorporate a hinge-binding motif for Kinase A and a moiety that interacts with the allosteric site of Kinase B. |

| Enzyme X | GPCR Y | The this compound core binds to Enzyme X, while a flexible linker connects to a pharmacophore for GPCR Y. |

| Ion Channel P | Transporter Q | Design a molecule where the thiazole portion blocks Ion Channel P and the substituted phenyl ring interacts with Transporter Q. |

Future Perspectives in 4 Chloro Phenyl Thiazole Research

Emerging Synthetic Methodologies and Green Chemistry Integration

The synthesis of 4-chloro(phenyl)thiazole derivatives is evolving beyond traditional methods like the Hantzsch synthesis, which often relies on toxic reagents and solvents. bepls.com Modern research is increasingly focused on developing environmentally benign and efficient protocols that align with the principles of green chemistry.

Emerging strategies include the use of ultrasonic irradiation, which can accelerate reactions, increase yields, and lead to greater product purity with simpler workups. researchgate.net Another significant advancement is the adoption of deep eutectic solvents (DES), such as choline (B1196258) chloride/glycerol, which serve as recyclable and environmentally friendly reaction media, avoiding the need for volatile organic solvents. nih.gov One-pot, multi-component reactions are also gaining traction, allowing for the assembly of complex thiazole (B1198619) derivatives from simple, readily available starting materials in a single step, which enhances efficiency and reduces waste. rsc.orgacs.org

Furthermore, the development of novel, reusable catalysts is a key area of focus. For instance, a cross-linked chitosan (B1678972) hydrogel biocatalyst (PIBTU-CS) has been successfully used in conjunction with ultrasonic irradiation to synthesize thiazoles in high yields under mild conditions. mdpi.com This biocatalyst can be recovered and reused multiple times without a significant loss of catalytic efficiency. mdpi.com Similarly, magnetic nanoparticles like NiFe2O4 are being employed as recyclable catalysts for the one-pot synthesis of thiazole scaffolds, offering an efficient and sustainable alternative to hazardous solvents. acs.org

Table 1: Comparison of Green Synthetic Methodologies for Thiazole Derivatives

| Methodology | Key Features | Advantages | Reference |

|---|---|---|---|

| Ultrasonic Irradiation | Use of ultrasound to accelerate reactions. | Higher purity, reduced reaction times, high yields, simple workup. | researchgate.netmdpi.com |

| Deep Eutectic Solvents (DES) | Employing recyclable solvents like Choline Chloride/Glycerol. | Environmentally benign, avoids volatile organic solvents, reusable media. | nih.gov |

| Multi-Component Reactions | Combining three or more reactants in a single step. | High atom economy, reduced waste, simplified procedures, synthesis of complex molecules. | rsc.orgacs.org |

| Reusable Biocatalysts (e.g., PIBTU-CS) | Use of recyclable hydrogels as catalysts. | Eco-friendly, high yields, mild conditions, catalyst can be reused multiple times. | mdpi.com |

| Nanoparticle Catalysis (e.g., NiFe2O4) | Employing magnetic nanoparticles as catalysts. | Efficient, reusable, avoids hazardous solvents, one-pot synthesis. | acs.org |

Advanced Computational Design for Rational Discovery of Novel Chemotypes

Computational chemistry is becoming an indispensable tool for accelerating the discovery and optimization of this compound-based drug candidates. In silico techniques allow researchers to predict the physicochemical and pharmacokinetic properties of novel compounds before their synthesis, saving significant time and resources. nih.gov These predictive models can assess parameters like oral availability, helping to prioritize compounds with favorable drug-like characteristics. nih.gov

Molecular docking is a prominent computational method used to simulate the interaction between a ligand (the thiazole derivative) and the binding site of a biological target, such as a protein or enzyme. jpionline.org This approach has been used to predict the binding affinity of novel thiazole derivatives to targets like the RAS p21 human protein receptor, which is implicated in cancer. jpionline.org By understanding these interactions, scientists can rationally design molecules with improved potency and selectivity. This strategy of structure-based drug design guides the modification of the this compound core to create new chemotypes with enhanced biological activity. researcher.lifemdpi.com

These computational approaches facilitate a more targeted and efficient discovery process. For example, after synthesizing a library of pyridine (B92270) and pyrimidine (B1678525) derivatives, computational analysis helped identify a compound with a 4-chloro(phenyl) ring that showed significant inhibitory activity against the protein-protein interaction of influenza RNA-dependent RNA polymerase (RdRp). researcher.life

Table 2: Application of Computational Tools in this compound Research

| Computational Technique | Application | Outcome | Reference |

|---|---|---|---|

| In Silico Pharmacokinetics | Prediction of drug-like properties. | Evaluation of oral availability and other ADME properties to guide compound selection. | nih.gov |

| Molecular Docking | Simulation of ligand-protein binding interactions. | Prediction of binding affinity and mode; identification of key interactions for optimization. | jpionline.org |

| Structure-Activity Relationship (SAR) Analysis | Correlating chemical structure with biological activity. | Guiding the rational design of new derivatives with improved potency. | nih.gov |

| Virtual Screening | Computationally screening large libraries of compounds. | Prioritizing candidates for synthesis and biological testing. | nih.gov |

Exploration of Undiscovered Biological Targets and Therapeutic Applications

While the antimicrobial and anticancer properties of thiazoles are well-documented, current research is unveiling a broader therapeutic potential for this compound derivatives against a range of other diseases. nih.govmdpi.com A significant area of emerging interest is their application against neglected tropical diseases. Recent studies have demonstrated the leishmanicidal and trypanocidal activities of 4-(4-chlorophenyl)thiazole compounds against Leishmania amazonensis and Trypanosoma cruzi, the parasites responsible for leishmaniasis and Chagas disease, respectively. nih.gov Some of these compounds showed promising activity, particularly against the trypomastigote form of T. cruzi, suggesting they could serve as leads for future antiparasitic agents. nih.gov

The antiviral potential of this class of compounds is also an active area of investigation. Derivatives have been synthesized and tested for activity against influenza A virus and Tobacco Mosaic Virus (TMV), with some showing promising inhibitory effects. nih.govnih.gov Additionally, the scaffold is being explored for other therapeutic targets. For instance, novel fluorinated hydrazinylthiazole derivatives have been investigated for their potential in diabetes management through the inhibition of the α-amylase enzyme. nih.gov

The development of 4-substituted methoxybenzoyl-aryl-thiazoles has yielded compounds with potent anticancer activity through the inhibition of tubulin polymerization. nih.gov Further exploration of these and other mechanisms could lead to the identification of novel biological targets and the development of new treatments for a variety of conditions, including cancer, infectious diseases, and metabolic disorders. jpionline.orgmdpi.com

Table 3: Emerging Biological Targets and Applications for this compound Derivatives

| Therapeutic Area | Biological Target/Organism | Specific Application | Key Findings | Reference |

|---|---|---|---|---|

| Antiparasitic | Leishmania amazonensis, Trypanosoma cruzi | Treatment of Leishmaniasis and Chagas disease. | Compounds showed IC50 values as low as 1.67 µM against T. cruzi. | nih.gov |